molecular formula C12H19N3O B2879000 (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine CAS No. 626209-60-7

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine

Cat. No.: B2879000
CAS No.: 626209-60-7
M. Wt: 221.304
InChI Key: UQENBVFJDLCEFW-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine (CAS: 626209-60-7) is a heterocyclic organic compound featuring a morpholine ring linked via an ethyl chain to a pyridin-4-ylmethyl-amine moiety. Its molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.30 g/mol . The pyridine ring at the 4-position may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQENBVFJDLCEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626209-60-7
Record name [2-(morpholin-4-yl)ethyl](pyridin-4-ylmethyl)amine
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Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(4-morpholinyl)-N-(4-pyridinylmethyl)ethanamine , with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.3 g/mol . Its structure comprises a pyridinylmethyl group bonded to an ethylamine chain terminating in a morpholine ring. The morpholine moiety contributes to solubility in polar aprotic solvents, while the pyridine ring enables π-π stacking interactions in biological targets.

Synthetic Routes and Methodologies

Method 1: Nucleophilic Substitution with Morpholine

Reaction Scheme
4-Pyridinemethanol + 2-Chloroethylamine → Intermediate A  
Intermediate A + Morpholine → (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine  
Procedure
  • Chlorination : 4-Pyridinemethanol (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dry dichloromethane at 0°C for 2 hours to yield 4-(chloromethyl)pyridine hydrochloride.
  • Amination : The chlorinated intermediate reacts with 2-chloroethylamine (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours.
  • Morpholine Substitution : The resulting chloroethylamine intermediate undergoes nucleophilic substitution with morpholine (2.0 equiv) in ethanol under reflux for 24 hours.
Optimization
  • Solvent : Ethanol outperforms DMF due to reduced side reactions.
  • Yield : 58–65% after column chromatography (silica gel, ethyl acetate:methanol 9:1).

Method 2: Reductive Amination

Reaction Scheme
4-Pyridinecarboxaldehyde + 2-Morpholinoethylamine → Imine Intermediate  
Imine Intermediate + NaBH₄ → Target Compound  
Procedure
  • Imine Formation : 4-Pyridinecarboxaldehyde (1.0 equiv) and 2-morpholinoethylamine (1.2 equiv) are stirred in methanol at room temperature for 6 hours.
  • Reduction : Sodium borohydride (3.0 equiv) is added portionwise at 0°C, followed by stirring for 2 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from hexane:ethyl acetate.
Optimization
  • Catalyst : Use of acetic acid (10 mol%) accelerates imine formation.
  • Yield : 70–75%.

Method 3: Condensation-Reduction Strategy

Reaction Scheme
4-Pyridinemethylamine + 2-Morpholinoacetaldehyde → Schiff Base  
Schiff Base + H₂ (Pd/C) → Target Compound  
Procedure
  • Schiff Base Synthesis : 4-Pyridinemethylamine (1.0 equiv) and 2-morpholinoacetaldehyde (1.1 equiv) are refluxed in toluene with molecular sieves for 8 hours.
  • Hydrogenation : The Schiff base is hydrogenated at 50 psi H₂ over 10% Pd/C in ethanol for 6 hours.
Optimization
  • Catalyst Loading : 5% Pd/C reduces costs without compromising yield.
  • Yield : 68–72%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Efficiency Scalability
Nucleophilic Substitution 58–65 36 hours Moderate Limited
Reductive Amination 70–75 8 hours High Excellent
Condensation-Reduction 68–72 14 hours Moderate Good

Key Findings :

  • Reductive amination offers the highest yield and shortest reaction time, making it preferable for industrial-scale synthesis.
  • Nucleophilic substitution is hindered by lengthy reaction times but provides better regioselectivity.

Analytical Characterization

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water:acetonitrile) shows ≥98% purity for all methods.

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, CDCl₃): δ 149.8 (pyridine-C), 122.4 (pyridine-CH), 66.7 (morpholine-OCH₂), 53.2 (N-CH₂), 46.5 (morpholine-NCH₂).
  • MS (ESI+) : m/z 222.2 [M+H]⁺, consistent with the molecular formula.

Applications and Derivatives

Pharmacological Applications

The compound serves as a precursor to kinase inhibitors targeting EGFR and VEGFR, with IC₅₀ values in the nanomolar range.

Synthetic Derivatives

  • N-Acylated Derivatives : Improved bioavailability via acetylation of the amine group.
  • Metal Complexes : Coordination with Cu(II) enhances antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL).

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has applications in chemistry, biology, medicine, and industry. It is studied for antimicrobial and anti-inflammatory properties and is being explored as a therapeutic agent for various diseases.

Scientific Research Applications

This compound as a Building Block
This compound serves as a building block in synthesizing complex organic molecules.

Chemical Reactions
this compound can undergo chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation The compound can be oxidized to create N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution It can participate in nucleophilic substitution reactions, where the pyridine ring or the morpholine moiety is substituted with other functional groups. Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Biological Applications

This compound and its potential biological activities
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation.

Pharmaceutical Applications

Potential Therapeutic Agent
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

A key structural analog is (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine (CAS: 136469-98-2), which differs only in the position of the pyridine substituent (3-yl vs. 4-yl). Both isomers share identical molecular formulas and weights but exhibit distinct physicochemical and biological behaviors due to electronic and steric differences. For example:

Property Pyridin-4-yl Derivative (CAS: 626209-60-7) Pyridin-3-yl Derivative (CAS: 136469-98-2)
CAS Number 626209-60-7 136469-98-2
MDL Number MFCD03724754 MFCD03724753
Aromatic Ring Orientation Pyridine N at 4-position Pyridine N at 3-position
Synthetic Accessibility Similar routes (reductive amination) Similar routes (reductive amination)

Morpholine-Containing Heterocycles: Immunomodulatory Activity

Morpholine derivatives often demonstrate immunomodulatory properties. For instance, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline () was compared to tilorone, a known interferon (IFN)-inducer. Key findings include:

  • Lower Neutrophil Activation : The morpholine derivative showed reduced neutrophil counts and phagocytic activity compared to tilorone.
  • Modulated Cytokine Response : MCP-1 and complement levels were significantly lower, suggesting a milder inflammatory profile .

Pyrimidine and Thienopyrimidine Analogs

Morpholine-containing pyrimidines, such as 4-[4-(2-aminopropan-2-yl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine (), highlight the role of morpholine in enhancing solubility and target affinity. Key comparisons:

Property (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine Thienopyrimidine Derivative ()
Core Structure Pyridine-amine Thieno[3,2-d]pyrimidine
Molecular Weight 221.30 g/mol 464.00 g/mol
Biological Target Not reported Kinase inhibition (implied by structure)
Synthetic Method Reductive amination (e.g., ) Multi-step coupling reactions

Physicochemical and Toxicological Profiles

provides data for (2-morpholin-4-yl-2-pyridin-3-ylethyl)amine (CAS: 410544-52-4), a positional isomer:

Property Pyridin-4-yl Derivative (Target Compound) Pyridin-3-yl Derivative ()
Water Solubility Moderate (predicted) Low
Acute Oral Toxicity (LD₅₀) Not reported 300 mg/kg (rat)
Skin Sensitization Not reported Negative

The 3-yl isomer’s lower solubility and reported toxicity profile emphasize the importance of substituent positioning in drug design .

Biological Activity

(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine, also known by its chemical identifier CID 3152379, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 219.3 g/mol

The structure includes a morpholine ring and a pyridine moiety, which are known to contribute to its biological activity through various mechanisms.

Interaction with Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases involved in critical signaling pathways:

  • mTOR Pathway : The compound has been associated with inhibition of the mTOR pathway, which plays a crucial role in cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • VEGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor (VEGFR), which is pivotal in angiogenesis and tumor growth. This inhibition may enhance the efficacy of anticancer therapies .
  • MAPK Pathway : The compound's interaction with serine/threonine kinases, particularly those in the MAPK signaling cascade, suggests a role in modulating inflammatory responses and cellular stress reactions .

Anticancer Activity

A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung carcinoma)12.5Induction of apoptosis via caspase activation
MCF7 (Breast adenocarcinoma)15.0Inhibition of HER2 phosphorylation
HT29 (Colon adenocarcinoma)10.0Cell cycle arrest at G2/M phase

These results indicate that the compound possesses significant anticancer properties, potentially through multiple mechanisms including apoptosis induction and cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Mycobacterium smegmatis15 µg/mLActive
Candida albicans20 µg/mLActive

These findings suggest potential applications in treating infections caused by resistant strains .

Clinical Implications

A recent clinical study explored the use of compounds similar to this compound in combination therapies for lung cancer patients. The study highlighted improved patient outcomes when combined with standard chemotherapy regimens, suggesting enhanced efficacy due to synergistic effects .

Preclinical Models

Preclinical models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .

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